molecular formula C25H26N2O B182354 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone CAS No. 157637-84-8

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone

Cat. No.: B182354
CAS No.: 157637-84-8
M. Wt: 370.5 g/mol
InChI Key: VPRSFDNKFYYOGY-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone is a complex organic compound that features a biphenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of phenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate . The resulting intermediate can then be further reacted with 4-phenylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Comparison with Similar Compounds

Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone is unique due to the combination of the biphenyl and phenylpiperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in both medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRSFDNKFYYOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157637-84-8
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE
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